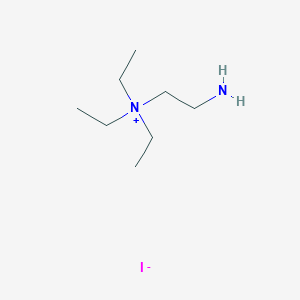![molecular formula C6H6N2O B12569900 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine CAS No. 201943-84-2](/img/structure/B12569900.png)
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), which facilitates the cyclization process . Another method employs the use of iodine (I₂) as a catalyst in a metal-free domino protocol, which also promotes cyclization and deacylation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxadiazole compounds. Substitution reactions can introduce a wide range of functional groups onto the oxadiazole-pyridine scaffold.
Aplicaciones Científicas De Investigación
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This interaction can lead to the modulation of various biological processes, such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: A related compound with a similar oxadiazole ring but without the fused pyridine ring.
1,3,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties that can be exploited in various scientific and industrial applications.
Propiedades
Número CAS |
201943-84-2 |
|---|---|
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
3H-[1,2,4]oxadiazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H6N2O/c1-2-4-8-5-9-7-6(8)3-1/h1-4H,5H2 |
Clave InChI |
SGJHWYHFLOCBOH-UHFFFAOYSA-N |
SMILES canónico |
C1N2C=CC=CC2=NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


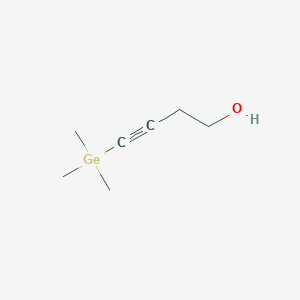
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
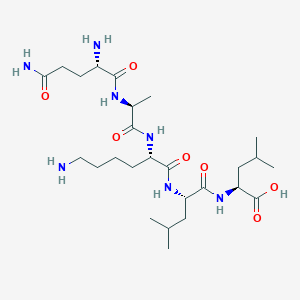
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
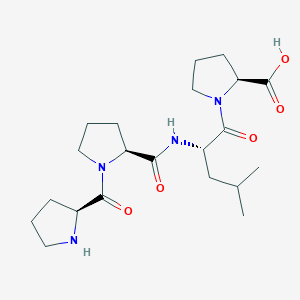
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)
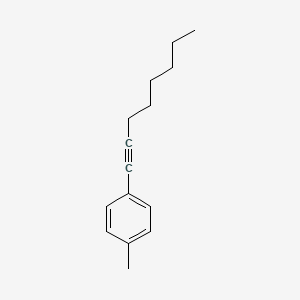
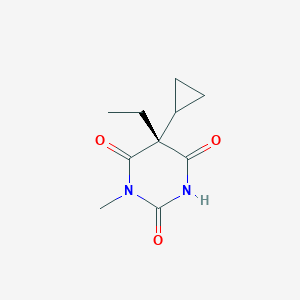


![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
